![molecular formula C17H19N5O2 B7459293 N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7459293.png)
N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory conditions. In
Mechanism of Action
N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide inhibits the transcription factor NF-κB, which plays a key role in regulating the expression of genes involved in inflammation, immunity, and cell survival. NF-κB is activated in response to various stimuli, including cytokines, growth factors, and microbial products. Once activated, it translocates to the nucleus and binds to specific DNA sequences, resulting in the expression of target genes. N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide inhibits NF-κB by binding to a specific site on the protein called the NBD domain, which is involved in the activation of NF-κB.
Biochemical and Physiological Effects
N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects. It inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, and reduces the infiltration of immune cells into inflamed tissues. It also inhibits the expression of genes involved in cell survival, such as Bcl-2 and XIAP, and induces apoptosis in cancer cells. In addition, it has been shown to reduce the production of reactive oxygen species and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high potency and selectivity for NF-κB inhibition, and it can be used in a variety of cell-based and animal models to study the role of NF-κB in various diseases. However, there are also some limitations to its use. It has a relatively short half-life in vivo, which may limit its effectiveness in certain applications. In addition, it may have off-target effects on other signaling pathways, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for the study of N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective inhibitors of NF-κB, which could have greater therapeutic potential in various diseases. Another area of interest is the identification of biomarkers that can predict the response to N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide treatment in cancer patients. In addition, there is interest in exploring the combination of N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide with other drugs or therapies to enhance its efficacy and reduce potential side effects. Finally, there is interest in studying the role of NF-κB in other diseases, such as neurodegenerative disorders and viral infections, and in exploring the potential of NF-κB inhibitors as antiviral agents.
Synthesis Methods
N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide can be synthesized using a multi-step synthetic route, starting from commercially available 3-methoxybenzaldehyde and ethyl 4-bromobutyrate. The key step involves the condensation of 3-methoxybenzaldehyde with ethyl 4-bromobutyrate to form the intermediate 3-(3-methoxyphenyl)but-2-en-1-ol. This intermediate is then converted to the final product N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide through a series of reactions involving pyrazole formation and carboxamide coupling.
Scientific Research Applications
N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast, lung, and prostate cancer. In autoimmune disorders, it has been shown to reduce inflammation and prevent tissue damage in animal models of rheumatoid arthritis and multiple sclerosis. In inflammatory conditions, it has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to prevent tissue damage in animal models of colitis and sepsis.
properties
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-3-22-11-12(10-19-22)9-18-17(23)16-8-15(20-21-16)13-5-4-6-14(7-13)24-2/h4-8,10-11H,3,9H2,1-2H3,(H,18,23)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICYXJTIVGOLYIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-ethylpyrazol-4-yl)methyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(3-Methylphenyl)methyl]piperazin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7459211.png)
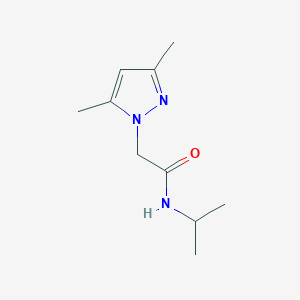
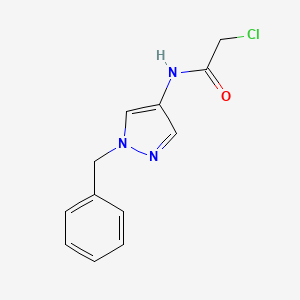
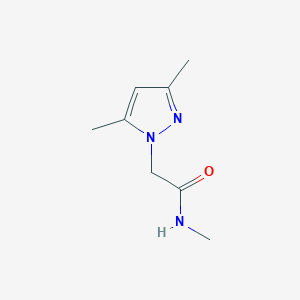

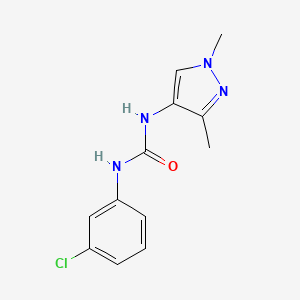
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-(4-methylpyrazol-1-yl)acetamide](/img/structure/B7459228.png)
![3-Cyclohexyl-1-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-1-methylurea](/img/structure/B7459245.png)
![2-[4-[(2-oxo-3H-1,3-benzoxazol-6-yl)sulfonylamino]phenyl]acetic acid](/img/structure/B7459247.png)

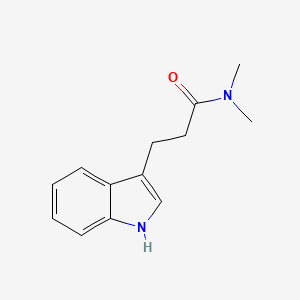
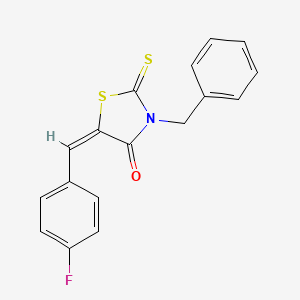

![1-(3-Methoxyphenyl)-3-[(1-methylpyrazol-3-yl)methyl]thiourea](/img/structure/B7459305.png)